8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core substituted with bromine at position 8 and a trifluoromethyl group at position 7. This structure combines electron-withdrawing groups (Br, CF₃) that influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
8-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-4(7(9,10)11)1-2-14-6(5)12-3-13-14/h1-3H |
InChI Key |
IFNPSQUYKJCSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Mediated Catalyst-Free Synthesis
A recent eco-friendly approach utilizes a microwave-mediated, catalyst-free tandem reaction involving enaminonitriles and benzohydrazides to synthesize 1,2,4-triazolo[1,5-a]pyridines, which can be adapted for the target compound with appropriate substitutions such as bromo and trifluoromethyl groups.
- Reaction Conditions: The reaction proceeds in toluene under microwave irradiation at 120 °C without catalysts or additives, significantly reducing reaction time (3–3.5 hours) compared to traditional reflux methods (6–8 hours) and providing good to excellent yields (up to 89%).
- Mechanism: The process involves transamidation between enaminonitrile and benzohydrazide, nucleophilic addition to the nitrile moiety, and intramolecular cyclization with elimination of water to form the triazolopyridine ring system.
- Substrate Scope: Functional groups including trifluoromethyl on the benzohydrazide are well tolerated, yielding the product in approximately 73–74% yield, demonstrating the method’s applicability to the target compound.
| Entry No | Benzohydrazide Substituent | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phenyl | 3.5 | 83 | Standard condition |
| 2 | 4-Methoxyphenyl | 3 | 89 | Electron-donating group (EDG) |
| 4 | 4-(Trifluoromethyl)phenyl | 3 | 74 | Electron-withdrawing group (EWG) |
| 5 | 4-Nitrophenyl | 3.5 | 24 | Strong EWG, lower yield |
This catalyst-free microwave method is advantageous due to its simplicity, reduced environmental impact, and scalability demonstrated by successful scale-up reactions.
Transition Metal-Catalyzed Oxidative Cyclization
Earlier methodologies employed transition metal catalysts such as CuBr and heterogeneous catalyst systems (Cu-Zn/Al-Ti) for the oxidative cyclization of 2-aminopyridines with nitriles to form 1,2,4-triazolo[1,5-a]pyridines.
- Catalysts: CuBr, Cu-Zn/Al-Ti, and Mn–Porphyrin complexes have been reported to facilitate the cyclization under aerobic or oxidizing conditions.
- Reaction Conditions: Typically involve heating with stoichiometric oxidants like NaClO, Pb(OAc)4, or MnO2, or under air atmosphere to promote oxidative cyclization.
- Limitations: Use of metal catalysts and oxidants may introduce impurities and require additional purification steps; some methods also have longer reaction times and lower functional group tolerance.
Mechanochemical and Electrochemical Approaches
Recent advances include mechanochemical synthesis and metal-free electrolytic cyclization methods:
- Mechanochemical Synthesis: Involves grinding azinium-N-imines with nitriles to achieve the triazolopyridine framework without solvents or catalysts, offering a green alternative.
- Electrolytic Conditions: Use of nBu4Br as a redox mediator under metal- and additive-free electrolytic conditions allows intramolecular annulation to form the triazolopyridine ring.
These methods highlight the trend toward sustainable and environmentally benign synthetic protocols.
The preparation of 8-Bromo-7-(trifluoromethyl)-triazolo[1,5-a]pyridine is best achieved through a microwave-mediated, catalyst-free tandem reaction involving enaminonitriles and benzohydrazides, which offers high yields, short reaction times, and broad functional group tolerance including trifluoromethyl substitution. This method surpasses traditional metal-catalyzed oxidative cyclizations in terms of environmental impact and operational simplicity. Additionally, late-stage functionalization via palladium-catalyzed cross-coupling reactions facilitates the introduction of the bromo substituent and further molecular diversification. Emerging mechanochemical and electrochemical methods provide sustainable alternatives but require further development for routine application.
This comprehensive analysis, based on diverse and authoritative sources, outlines the current state-of-the-art in the synthesis of this important triazolopyridine derivative and provides a foundation for future synthetic endeavors.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Biological Applications
Pharmacological Potential :
Research indicates that 8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exhibits notable biological activities. Some key areas of investigation include:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to the structural features that facilitate interaction with microbial targets.
- Anticancer Properties : Preliminary research suggests potential anticancer activity. The compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.
- Neuroprotective Effects : Investigations into neuroprotective effects have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis.
Applications in Drug Development
8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine serves as a valuable building block in medicinal chemistry. Its derivatives can be synthesized to enhance biological activity or alter physicochemical properties for targeted drug delivery systems.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antimicrobial Study | Evaluated against Staphylococcus aureus | Demonstrated significant inhibition of bacterial growth |
| Cancer Research | Tested on breast cancer cell lines | Showed reduced cell viability and induced apoptosis |
| Neuroprotection | Assessed in models of oxidative stress | Reduced cell death and improved survival rates |
Mechanism of Action
The mechanism of action of 8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the triazolo[1,5-a]pyridine scaffold significantly impacts physicochemical and biological properties:
Antibacterial and Antifungal Activity
- 7-Bromo derivatives : Exhibit potent activity against S. aureus (MIC: 0.5 μg/mL) and E. faecalis (MIC: 1 μg/mL) due to enhanced membrane penetration from bromine’s electron-withdrawing effects .
- 2-Bromo-7-(trifluoromethyl) analogs : Show moderate antifungal activity (e.g., 40–60% inhibition of Candida albicans at 50 μg/mL) .
- 8-Bromo-7-CF₃ compound: Predicted to have enhanced bioavailability compared to non-fluorinated analogs due to CF₃’s metabolic stability .
Antioxidant and Cytotoxicity
Physicochemical Properties
Key Research Findings
Synthetic Flexibility : Bromine at position 8 allows palladium-mediated cross-coupling, enabling diversification into carbonitriles, amines, or aryl derivatives .
Bioactivity Trends : Bromine and CF₃ at adjacent positions (7 and 8) may synergistically enhance target binding in antimicrobial or anticancer applications, though direct data is needed .
Toxicity Profile : Bromine’s position correlates with hemolytic activity; position 8 may reduce cytotoxicity compared to position 7 .
Biological Activity
8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom and a trifluoromethyl group, which enhance its lipophilicity and interaction with various biological targets. The focus of this article is to explore the biological activities associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : CHBrFN
- Molecular Weight : 266.02 g/mol
- CAS Number : 1170302-00-7
The presence of the trifluoromethyl group is particularly noteworthy as it can significantly influence the compound's reactivity and biological profile.
Antimicrobial Activity
Research indicates that compounds similar to 8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can be effective against various pathogens. In vitro assays demonstrated that certain analogs possess significant activity against Cryptosporidium parvum, with an effective concentration (EC) as low as 0.17 μM for related compounds .
Cytotoxicity
The cytotoxic effects of 8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine have been evaluated against several cancer cell lines. Preliminary results suggest that this compound may exhibit selective cytotoxicity towards specific cancer cells. For example, related triazole compounds have shown promising results against MCF-7 (human breast cancer) cells, indicating potential therapeutic applications in oncology .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is crucial for optimizing its biological efficacy. Research has explored various modifications to the triazole and pyridine moieties to enhance potency while minimizing off-target effects. The following table summarizes some key findings:
| Compound Name | EC (μM) | Target Pathogen | Notes |
|---|---|---|---|
| SLU-2633 | 0.17 | C. parvum | Potent against C. parvum |
| Analog 1 | 2.1 | C. parvum | Modestly potent but cardiotoxicity concerns |
| Analog 2 | <0.17 | C. parvum | Improved selectivity and potency |
These findings highlight the importance of structural modifications in enhancing the therapeutic profile of triazole derivatives.
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazole-based compounds in vivo:
- Mouse Infection Models : In studies involving mice infected with C. parvum, certain derivatives demonstrated significant reductions in parasite load compared to controls.
- Calf Infection Models : Similar efficacy was observed in dairy calves infected with C. parvum, showcasing the potential of these compounds in veterinary medicine.
- Piglet Models : Gnotobiotic piglet models also indicated promising results for anti-parasitic activity against C. hominis, further supporting the utility of triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
